molecular formula C18H32SSn B091969 Tributyl(phenylsulfanyl)stannane CAS No. 17314-33-9

Tributyl(phenylsulfanyl)stannane

Cat. No. B091969
CAS RN: 17314-33-9
M. Wt: 399.2 g/mol
InChI Key: HVZSLBCRQNKUPC-UHFFFAOYSA-M
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Description

Tributyl(phenylsulfanyl)stannane is a chemical compound that belongs to the organotin family, characterized by the presence of tin bonded to carbon atoms. Although the provided papers do not directly discuss Tributyl(phenylsulfanyl)stannane, they do provide insights into the chemistry of related tributylstannane compounds and their applications in organic synthesis. These compounds are typically used as reagents or intermediates in the synthesis of various organic molecules, including those with potential pharmaceutical applications.

Synthesis Analysis

The synthesis of tributylstannane derivatives is often achieved through the reaction of organotin hydrides with appropriate organic substrates. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane is synthesized from 2-bromo-3,3,3-trifluoropropene in a single step, showcasing the straightforward nature of such syntheses . Similarly, tributylstannylated alcohols can be obtained through the hydrostannylation of allyl and homoallyl alcohols using dibutyl(trifluoromethanesulfoxy)stannane, which proceeds with high diastereoselectivity .

Molecular Structure Analysis

The molecular structure of tributylstannane derivatives is influenced by the substituents attached to the tin atom. These substituents can affect the reactivity and stability of the compound. For example, the presence of electron-withdrawing groups, such as trifluoromethyl groups, can significantly alter the reactivity of the stannane compound . The coordination of substituents to the tin center can also influence the stereochemical outcomes of reactions, as seen in the diastereoselective hydrostannylation reactions .

Chemical Reactions Analysis

Tributylstannane derivatives participate in a variety of chemical reactions, often serving as intermediates for the introduction of functional groups into organic molecules. For example, tributylstannylated heterocyclic compounds can be used as building blocks for the regioselective introduction of aryl groups or iodine . Additionally, tributylstannane compounds can undergo allylation reactions with radicals, where the nature of substituents on the stannane influences the reaction rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tributylstannane derivatives are dictated by their molecular structure and the nature of their substituents. The presence of bulky or electron-withdrawing groups can affect properties such as solubility, stability, and reactivity. For instance, the tris(pentafluoroethyl)stannate(II) anion demonstrates unique reactivity and stability due to its electron-withdrawing pentafluoroethyl groups . The physical state, solubility in various solvents, and the ability to form salts or undergo dissociation are all important aspects of these compounds' chemical properties.

Scientific Research Applications

Application in Selenostannylation of Arynes

Tributyl(phenylsulfanyl)stannane has been utilized in the preparation of Tributyl[(phenylselanyl)aryl]stannanes. These compounds are synthesized through the reaction of tributyl(phenylselanyl)stannane with 2-(trimethylsilyl)aryl triflates, using potassium fluoride and 18-crown-6 ether in THF at 0°C. This process demonstrates the utility of Tributyl(phenylsulfanyl)stannane in creating complex organostannanes under mild conditions (Toledo et al., 2010).

Synthesis of Organic Compounds

A significant application of Tributyl(phenylsulfanyl)stannane is in the synthesis of various organic compounds. For example, it was involved in the convenient, short synthesis of (E)-1,3-butadienyl(tributyl)stannane, a process that entails the stannylation of 2,5-dihydrothiophene S,S-dioxide followed by thermal extrusion of sulfur dioxide (Gómez et al., 1993).

Preparation of Heterocyclic Compounds

Another notable application is in the preparation of trifluoromethylated heterocyclic compounds. Tributyl(3,3,3-trifluoro-1-propynyl)stannane, synthesized from 2-bromo-3,3,3-trifluoropropene, has been utilized in 1,3-dipolar cycloaddition reactions to yield (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole. These heterocyclic compounds are valuable as building blocks for the introduction of functional groups like aryl groups or iodine (Hanamoto et al., 2004).

Diastereoselective Hydrostannylation

The compound has been used in the highly diastereoselective hydrostannylation of allyl and homoallyl alcohols. This process, using dibutyl(trifluoromethanesulfoxy)stannane, converts allyl alcohols into gamma- and delta-stannylated alcohols with high diastereoselectivity. The stereochemical outcomes of this reaction are influenced by the conformational fixation of the intermediary beta-stannylalkyl radical by the hydroxy group's coordination to the Lewis acidic tin center (Miura et al., 2005).

Hydroxymethyl Anion Equivalent

Tributyl[(methoxymethoxy)methyl]stannane, a hydroxymethyl anion equivalent, is derived from tributyl(phenylsulfanyl)stannane. This compound serves as a potential intermediate in reactions involving boron trifluoride etherate, and it exemplifies the role of tributylstannanes in complex organic syntheses (Danheiser et al., 2003).

Safety And Hazards

Tributyltin compounds are known for their high toxicity and high fat solubility (lipophilicity) . They are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as Acute Tox. 3, Acute Tox. 4, Skin Corr. 2, Eye Irrit. 2, Repr. 1B, and STOT RE 1 .

Relevant Papers One relevant paper discusses the use of a stannane, which is simple to prepare, in standard radical reactions as a replacement for Bu3SnH and Ph3SnH . The tin-containing byproducts are removed by mild hydrolysis and extraction with aqueous NaHCO3 . The performance of this new reagent was tested for reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .

properties

IUPAC Name

tributyl(phenylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZSLBCRQNKUPC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309072
Record name Tributyl(phenylthio)stannane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(phenylsulfanyl)stannane

CAS RN

17314-33-9
Record name Tributyl(phenylthio)stannane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(phenylthio)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(phenylsulfanyl)stannane
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